2-Bromo-5-(1-bromoethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2-bromo-5-(1-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
InChI Key |
KYVOBKZHZSIVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)Br |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 Bromo 5 1 Bromoethyl Pyridine
Reactivity of the 1-Bromoethyl Side Chain (Position 5)
Radical Reactions and Bond Dissociation Studies
The presence of a bromoethyl group on the pyridine (B92270) ring makes 2-Bromo-5-(1-bromoethyl)pyridine a potential substrate for radical reactions. The initiation of such reactions typically involves the homolytic cleavage of the weakest bond in the molecule, which in this case is predicted to be the C-Br bond on the ethyl side chain, due to the stability of the resulting radical intermediate.
| Bond | Estimated Bond Dissociation Energy (kcal/mol) | Notes |
| Cα-Br (ethyl) | ~58-60 | Estimated based on analogous benzylic bromides. echemi.com |
| C2-Br (pyridyl) | > 80 | Typical range for C-Br bonds on aromatic rings. nih.gov |
| Cα-H (ethyl) | ~95-98 | Typical range for secondary C-H bonds. |
This table presents estimated values based on data from analogous compounds due to the absence of direct experimental data for this compound.
The selective cleavage of the Cα-Br bond makes this compound a useful precursor for a variety of radical-mediated transformations. For example, it could participate in atom transfer radical polymerization (ATRP) or be used to generate the corresponding radical for addition reactions to alkenes or for coupling with other radical species.
Synergistic and Antagonistic Effects of Multiple Halogen Substituents on Reactivity
The presence of two bromine atoms in this compound introduces the possibility of synergistic or antagonistic effects on its reactivity. These effects arise from the electronic influence that each bromine atom exerts on the other's reactivity and on the molecule as a whole.
The bromine atom at the 2-position of the pyridine ring is strongly electron-withdrawing via the inductive effect, which deactivates the pyridine ring towards electrophilic substitution. This deactivation also influences the stability of the radical formed at the α-position of the ethyl group. While the pyridine ring can stabilize the radical through resonance, the electron-withdrawing nature of the ring bromine atom will somewhat diminish this stabilizing effect by pulling electron density away from the ring system. This is an example of an antagonistic effect, where the presence of the second bromine atom slightly destabilizes the radical intermediate that is key to the reactivity of the first bromine atom.
In the context of radical reactions, the primary effect is likely to be the modulation of the radical's stability. The electron-withdrawing 2-bromo substituent will have a nuanced impact. While it reduces the electron density of the pyridine ring, making it less effective at donating electron density to stabilize the radical through resonance, it can also have a stabilizing effect on the transition state of certain radical reactions through polar effects.
Halogen-Bonding Interactions in this compound Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). acs.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Both bromine atoms in this compound have the potential to act as halogen bond donors.
The bromine atom attached to the sp²-hybridized carbon of the pyridine ring is expected to be a more effective halogen bond donor than the bromine atom on the sp³-hybridized carbon of the ethyl side chain. This is because the electron-withdrawing nature of the aromatic ring enhances the positive character of the σ-hole on the bromine atom, making it more electrophilic.
In the solid state, it is plausible that this compound molecules could self-assemble through Br···N or Br···Br halogen bonds. The nitrogen atom of the pyridine ring in a neighboring molecule could act as a halogen bond acceptor, leading to the formation of supramolecular chains or networks. Similarly, the bromine atoms themselves could engage in halogen-halogen interactions, which are a subset of halogen bonds. These interactions can play a significant role in determining the crystal packing of the compound.
Mechanistic Investigations and Reaction Pathway Elucidation for Transformations Involving 2 Bromo 5 1 Bromoethyl Pyridine
Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes
Transformations involving 2-Bromo-5-(1-bromoethyl)pyridine can be effectively achieved through transition metal-mediated cross-coupling reactions. The elucidation of the catalytic cycles in these processes is fundamental to optimizing reaction conditions and expanding their synthetic utility. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. researchgate.netlibretexts.org
A plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction of this compound with an organoboron reagent is initiated by the oxidative addition of the bromopyridine to a palladium(0) complex. This step forms a palladium(II) intermediate. Subsequent transmetalation with the organoboron compound, in the presence of a base, leads to the formation of a new palladium(II) species containing both the pyridyl and the organic moiety from the boron reagent. The final step is reductive elimination, which yields the cross-coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle. libretexts.org
In addition to traditional cross-coupling, photocatalytic cycles offer an alternative pathway for the functionalization of this compound. nih.govnih.gov In a hypothetical photocatalytic cycle, a photosensitizer, upon excitation by visible light, can engage in a single-electron transfer (SET) with the bromopyridine. This process can lead to the formation of a pyridyl radical, which can then participate in various bond-forming reactions. The photocatalyst is regenerated in a subsequent redox event, allowing the catalytic cycle to continue. nih.gov
| Reaction Type | Catalyst | Key Steps | Plausible Product |
| Suzuki-Miyaura Coupling | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination | 2-Aryl-5-(1-bromoethyl)pyridine |
| Heck Coupling | Pd(0) complex | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | 2-(alkenyl)-5-(1-bromoethyl)pyridine |
| Sonogashira Coupling | Pd(0)/Cu(I) | Oxidative Addition, Transmetalation, Reductive Elimination | 2-(alkynyl)-5-(1-bromoethyl)pyridine |
| Photocatalytic Arylation | Ru(bpy)₃²⁺ or similar | SET, Radical Formation, Radical Addition | 2-Aryl-5-(1-bromoethyl)pyridine |
Identification and Role of Reactive Intermediates
The transformations of this compound proceed through various reactive intermediates, the nature of which depends on the reaction conditions.
In transition metal-catalyzed cross-coupling reactions, the key intermediates are organopalladium species. The initial oxidative addition product, an arylpalladium(II) halide complex, is a crucial intermediate that subsequently undergoes transmetalation. The structure of the ligands on the palladium center plays a significant role in the stability and reactivity of these intermediates.
Under photocatalytic conditions, the primary reactive intermediate is the 2-(5-(1-bromoethyl)pyridin-2-yl) radical. This radical can be formed via a single-electron reduction of the C-Br bond. Pyridyl radicals are known to participate in a variety of reactions, including addition to alkenes and alkynes, and can be trapped by hydrogen atom donors. tandfonline.com
Nucleophilic aromatic substitution (SNA_r) reactions on the pyridine (B92270) ring proceed through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The attack of a nucleophile at the carbon atom bearing the bromine atom leads to the formation of this resonance-stabilized intermediate, which then expels the bromide ion to give the substitution product. libretexts.org
| Intermediate Type | Formation Pathway | Role in Reaction |
| Organopalladium(II) Complex | Oxidative addition of the C-Br bond to a Pd(0) center. | Central intermediate in cross-coupling catalytic cycles. |
| Pyridyl Radical | Single-electron transfer to the C-Br bond, often photochemically induced. | Key intermediate in radical-based functionalization reactions. |
| Meisenheimer Complex | Nucleophilic attack on the pyridine ring at the C-Br position. | Intermediate in nucleophilic aromatic substitution reactions. |
Influence of Electronic and Steric Factors on Reaction Outcomes
The reactivity and regioselectivity of transformations involving this compound are significantly influenced by both electronic and steric factors.
Electronic Factors: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iqwikipedia.org This electronic nature deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq The bromine atom at the 2-position further enhances the electrophilicity of this carbon, making it a prime site for nucleophilic attack and oxidative addition in cross-coupling reactions. The 1-bromoethyl group at the 5-position has a deactivating, electron-withdrawing inductive effect.
Steric Factors: The 1-bromoethyl group at the 5-position introduces steric bulk, which can influence the approach of reagents. In transition metal-catalyzed reactions, the steric hindrance around the bromine at the 2-position can affect the rate of oxidative addition. Similarly, the steric environment can influence the regioselectivity of reactions involving the 1-bromoethyl side chain. The interplay between steric strain and steric hindrance can dictate the preferred reaction pathway. rsc.org For instance, in reactions involving the side chain, the steric bulk of the pyridine ring may favor certain conformations or reaction trajectories.
| Factor | Influence on Reactivity/Regioselectivity |
| Electronic | |
| Pyridine Nitrogen | Electron-withdrawing, activates the ring for nucleophilic attack and deactivates it for electrophilic attack. |
| 2-Bromo Substituent | Activates the C2 position for oxidative addition and nucleophilic substitution. |
| 5-(1-bromoethyl) Group | Inductive electron-withdrawing effect, deactivates the ring. |
| Steric | |
| 5-(1-bromoethyl) Group | Can hinder the approach of reagents to the C6 position and influence the reactivity of the C-Br bond at C2. May also direct reactions at the side chain. |
Kinetic and Thermodynamic Studies of Reaction Pathways
While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, general principles from related systems can be applied. Kinetic studies of Suzuki-Miyaura reactions involving bromopyridines have shown that the rates can be influenced by the nature of the substituents on the pyridine ring, the boronic acid, the catalyst, and the solvent. researchgate.net
Comparative kinetic studies on similar bromopyridine systems indicate that electron-withdrawing groups on the pyridine ring can increase the rate of oxidative addition. researchgate.net Therefore, the electronic nature of this compound would likely result in a favorable rate of reaction in palladium-catalyzed couplings. Thermodynamic stability of the final product is a key driver for these reactions.
| Parameter | Significance | Expected Influence on Reactions of this compound |
| Kinetic | ||
| Rate Constant (k) | Measures the speed of a reaction. | Expected to be favorable for cross-coupling due to the electron-deficient nature of the pyridine ring. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | The Ea for oxidative addition is likely influenced by both electronic and steric factors. |
| Thermodynamic | ||
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Expected to be negative for successful cross-coupling reactions, indicating a spontaneous process. |
| Enthalpy (ΔH) | The heat of reaction. | Expected to be negative (exothermic) for the formation of stable coupled products. |
| Entropy (ΔS) | The change in disorder. | The change in entropy will contribute to the overall Gibbs free energy of the reaction. |
Advanced Characterization Techniques in the Investigation of 2 Bromo 5 1 Bromoethyl Pyridine
High-Resolution Spectroscopic Methods for Structural and Electronic Elucidation
High-resolution spectroscopic techniques are indispensable for determining the precise atomic connectivity and electronic environment of 2-Bromo-5-(1-bromoethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Predicted ¹H NMR data suggests a complex spectrum arising from the protons on the pyridine (B92270) ring and the bromoethyl substituent. The aromatic region would be expected to show distinct signals for the protons at positions 3, 4, and 6 of the pyridine ring, with their chemical shifts and coupling constants providing critical information about the electronic influence of the bromo and bromoethyl groups. The methine proton of the bromoethyl group would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would present as a doublet.
Conformational analysis of the bromoethyl group relative to the pyridine ring could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Such studies would reveal through-space interactions between protons, offering insights into the preferred spatial arrangement of the substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H-3 | 7.8 - 8.0 | Doublet of doublets | J = 8.0, 2.5 |
| H-4 | 7.6 - 7.8 | Doublet | J = 8.0 |
| H-6 | 8.5 - 8.7 | Doublet | J = 2.5 |
| CH(Br)CH₃ | 5.2 - 5.4 | Quartet | J = 7.0 |
| CH(Br)CH₃ | 1.9 - 2.1 | Doublet | J = 7.0 |
Note: This data is predictive and requires experimental verification.
Mass Spectrometry (MS) Applications for Reaction Monitoring and Derivatization Research
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns. The predicted monoisotopic mass of this compound is approximately 262.9 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
In the context of reaction monitoring, MS can be used to track the progress of synthetic transformations involving this compound, for instance, in nucleophilic substitution reactions where the bromine atoms are displaced. The technique's high sensitivity allows for the detection of intermediates and byproducts, aiding in reaction optimization.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 263.9018 |
| [M+Na]⁺ | 285.8837 |
Note: This data is based on prediction and requires experimental confirmation.
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the molecular geometry. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or π-stacking, which can influence the material's physical properties. To date, no public crystallographic data for this specific compound is available.
Electron Microscopy (SEM, TEM) for Morphological Analysis
Should this compound be prepared in a solid, crystalline form, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to study its morphology. SEM would provide high-resolution images of the surface topography, revealing details about crystal shape and size distribution. TEM could be used to investigate the internal structure and crystallinity of nanoscale preparations of the material. The applicability of these techniques is entirely dependent on the physical form of the isolated compound.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) could be utilized to analyze the elemental composition of the surface of a solid sample of this compound and to determine the chemical states of the constituent elements (C, N, Br). The binding energies of the core-level electrons are sensitive to the local chemical environment, which would allow for differentiation between the two bromine atoms in the molecule, for example.
X-ray Absorption Fine Structure (XAFS) could provide further details about the local atomic structure around the bromine atoms, including bond distances and coordination numbers, complementing the information obtained from X-ray diffraction.
Computational Chemistry and Theoretical Studies of 2 Bromo 5 1 Bromoethyl Pyridine
Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can calculate a range of molecular properties that are essential for predicting chemical reactivity.
DFT calculations for pyridine (B92270) derivatives, such as 2,6-bis(bromo-methyl)pyridine, have been performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize molecular geometry and compute electronic properties. researchgate.net For 2-bromo-5-(1-bromoethyl)pyridine, a similar approach would elucidate its fundamental electronic characteristics.
Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For the related compound 2,6-bis(bromo-methyl)pyridine, a HOMO-LUMO gap of 4.65 eV was calculated, suggesting a stable but reactive molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov For pyridine derivatives, the nitrogen atom of the pyridine ring and any oxygen atoms typically show the most negative potential, indicating sites prone to electrophilic attack. In contrast, hydrogen atoms and regions near electron-withdrawing groups are generally electron-deficient. nih.govnih.gov
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the local electronic environment. In substituted pyridines, the nitrogen atom consistently shows a significant negative charge, confirming it as a primary site for interactions with electrophiles. nih.gov
These computational descriptors are invaluable for predicting how this compound will interact with other reagents. The bromine atoms, particularly the one on the ethyl group, are expected to create electrophilic carbon centers, while the pyridine nitrogen remains a key nucleophilic site.
| Parameter | Significance | Typical Calculated Value (for analogous systems) |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | -6 to -7 eV |
| LUMO Energy | Indicates electron-accepting ability | -1 to -2 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability | ~4.5 - 5.0 eV |
| Dipole Moment (µ) | Measures the overall polarity of the molecule | ~4.0 - 7.0 Debye |
| Mulliken Charge on Pyridine N | Quantifies the nucleophilicity of the nitrogen atom | -0.5 to -0.8 e nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations would be particularly useful for exploring:
Conformational Landscapes: The molecule possesses rotational freedom around the single bond connecting the bromoethyl group to the pyridine ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. This is crucial as the molecule's shape can significantly influence its biological activity and reactivity.
In a typical MD simulation, the system is set up by placing the molecule of interest in a box of solvent molecules. The interactions between all atoms are defined by a force field. The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of these trajectories provides insights into the dynamic behavior of the system. mdpi.com
| Application Area | Information Gained | Significance |
|---|---|---|
| Conformational Analysis | Identification of stable rotamers and conformers; energy barriers for rotation. | Understanding the molecule's preferred 3D structure, which affects its interaction with biological targets. |
| Solvation Studies | Radial distribution functions, hydrogen bond analysis, solvation free energy. | Predicting solubility and understanding how the solvent mediates chemical reactions. |
| Interaction with Biomolecules | Binding modes, stability of ligand-receptor complexes, calculation of binding free energies. | Crucial for drug design, predicting how the molecule might interact with a protein's active site. |
Prediction of Reaction Pathways and Transition States
Computational chemistry offers methods to explore the potential chemical reactions a molecule can undergo. By mapping the potential energy surface (PES), researchers can identify the most likely pathways from reactants to products, including the high-energy transition states that must be overcome.
For this compound, several reaction types could be investigated computationally:
Nucleophilic Substitution: The bromine atom on the ethyl group is a good leaving group. Computational methods can model its substitution by various nucleophiles. This involves locating the transition state for the reaction and calculating the activation energy, which determines the reaction rate.
Elimination Reactions: In the presence of a base, the molecule could undergo an elimination reaction to form 2-bromo-5-(vinyl)pyridine. Theoretical calculations can compare the energetics of substitution versus elimination pathways to predict the major product under different conditions.
Reactions at the Pyridine Ring: The electronic properties calculated by DFT can guide the prediction of reactions on the aromatic ring, such as nucleophilic aromatic substitution, which is common for halogenated pyridines.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for a detailed understanding of the reaction mechanism and can predict reaction feasibility and selectivity without the need for extensive experimental work.
| Reaction Type | Potential Reactants | Key Computational Outputs |
|---|---|---|
| Nucleophilic Substitution (SN1/SN2) | OH-, CN-, NH3 | Transition state geometry, activation energy, reaction energy (ΔE). |
| Elimination (E1/E2) | Strong bases (e.g., t-BuOK) | Energy profiles for competing E2 vs. SN2 pathways. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaNH2) | Energies of Meisenheimer-like intermediates and transition states. |
| Cross-Coupling Reactions | Organometallic reagents (e.g., arylboronic acids) | Modeling catalytic cycles (oxidative addition, reductive elimination). |
Quantitative Structure-Activity Relationships (QSAR) in Bromopyridine Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. mdpi.com QSAR models are statistical in nature and are built using a "training set" of molecules for which the activity is known. Once a reliable model is developed, it can be used to predict the activity of new, untested compounds. nih.govdovepress.com
The development of a QSAR model for a series of bromopyridine derivatives, including this compound, would involve several steps:
Data Set Collection: A set of structurally related bromopyridine compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition or anticancer effects) is compiled. nih.gov
Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that best correlates the descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques and often an external "test set" of compounds that were not used in building the model. mdpi.com
The resulting QSAR equation provides insights into which molecular properties are most important for the desired biological activity. For example, a model might show that activity increases with higher lipophilicity (logP) but decreases with larger molecular size. dovepress.com Such insights are invaluable for designing new, more potent derivatives. While halogen atoms can sometimes decrease activity, steric and electronic factors of substituents play a crucial role. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity of the molecule. dovepress.com |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. dovepress.com |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerically describes the branching and connectivity of the molecular skeleton. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for specific interactions with a biological target. |
Applications of 2 Bromo 5 1 Bromoethyl Pyridine in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in the Synthesis of Functional Molecules
The strategic placement of two bromine atoms at different positions on the 2-Bromo-5-(1-bromoethyl)pyridine molecule—one on the aromatic ring and one on the ethyl side chain—renders it a highly valuable and reactive building block. This dual reactivity allows for sequential and site-selective transformations, opening pathways to a wide range of functionalized molecules.
Precursors for Diverse Nitrogen-Containing Heterocycles
The inherent structure of this compound makes it a prime candidate for the synthesis of various nitrogen-containing heterocyclic systems. The bromoethyl group can readily undergo nucleophilic substitution or elimination reactions, while the 2-bromopyridine (B144113) moiety is amenable to a host of cross-coupling reactions.
Theoretically, the bromoethyl side chain can be used to construct fused ring systems. For instance, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could lead to the formation of novel pyridyl-substituted pyrazolidine (B1218672) or isoxazolidine (B1194047) rings. Furthermore, elimination of HBr from the bromoethyl group would generate a 2-bromo-5-vinylpyridine (B1529752) intermediate. This vinyl group is a versatile handle for various transformations, including Diels-Alder reactions to form polycyclic systems or Heck coupling to introduce further complexity.
While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of related compounds suggests its significant potential. The synthesis of various heterocycles often relies on precursors with similar functionalities.
Design and Synthesis of Pyridine-Based Ligands for Coordination Chemistry
Pyridine (B92270) and its derivatives are fundamental components in the design of ligands for coordination chemistry, owing to the coordinating ability of the nitrogen atom. The functional groups on this compound offer multiple avenues for its incorporation into mono- or polydentate ligand architectures.
The 2-bromopyridine unit is a classic substrate for cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. These reactions can be employed to attach other coordinating moieties, such as other pyridine rings, imidazoles, or phosphine (B1218219) groups, to the pyridine core, leading to the formation of bipyridine, terpyridine, or other multidentate ligand systems. The reactivity of the bromoethyl group can be harnessed to introduce additional donor atoms or to link the pyridine unit to a larger molecular or polymeric support.
The following table illustrates potential ligand structures that could be synthesized from this compound, based on established synthetic methodologies for related compounds.
| Potential Ligand Type | Synthetic Strategy | Potential Coordinating Atoms |
| Bipyridine derivatives | Suzuki or Stille coupling at the 2-position | N, N' |
| Pyridyl-phosphine ligands | Reaction of the bromoethyl group with a phosphide | N, P |
| Macrocyclic ligands | Reaction with a long-chain diamine | N, N', N''... |
Application as a Derivatization Reagent in Advanced Analytical Methodologies
Due to its reactive bromine functionalities, this compound could theoretically be employed as a derivatization reagent in analytical chemistry. The bromoethyl group, in particular, can react with nucleophilic functional groups such as thiols, amines, and phenols under mild conditions. This property could be exploited to "tag" molecules of interest, thereby facilitating their detection and quantification.
For instance, by reacting with a non-chromophoric or non-fluorophoric analyte, the pyridine core of the reagent could introduce a UV-active or fluorescent tag, enabling detection by HPLC-UV or fluorescence spectroscopy. While specific applications of this compound as a derivatization reagent are not prominently reported, the principle is well-established with other bromo-functionalized reagents.
Exploration in the Development of Advanced Polymeric and Material Science Architectures
The dual reactivity of this compound also makes it an interesting monomer or cross-linking agent for the synthesis of functional polymers and materials. The 2-bromopyridine moiety can participate in polymerization reactions, such as Suzuki polycondensation, to form conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The bromoethyl side chain offers a site for post-polymerization modification. Once incorporated into a polymer backbone, this group can be functionalized to tune the material's properties, such as solubility, thermal stability, or its ability to coordinate with metal ions. This could lead to the development of novel sensors, catalysts, or stimuli-responsive materials.
Although the direct use of this compound in materials science is not yet widely documented, its structural motifs are found in more complex systems, underscoring its potential as a valuable, yet underutilized, component in the materials scientist's toolbox. The exploration of its reactivity is poised to open new avenues in the design of sophisticated polymeric and material architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
